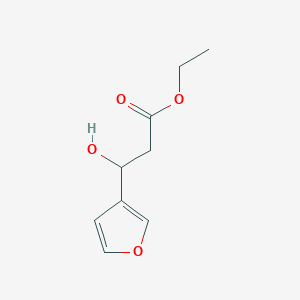

Ethyl 3-(3-Furyl)-3-hydroxypropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-(3-Furyl)-3-hydroxypropanoate is an organic compound with a molecular formula of C9H12O4 It is characterized by the presence of a furan ring, a hydroxy group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-Furyl)-3-hydroxypropanoate typically involves the reaction of ethyl acetoacetate with furfural in the presence of a base catalyst. The reaction proceeds through an aldol condensation followed by esterification. The reaction conditions often include:

Base Catalyst: Sodium hydroxide or potassium hydroxide

Solvent: Ethanol or methanol

Temperature: Room temperature to 60°C

Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-Furyl)-3-hydroxypropanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium

Reduction: Lithium aluminum hydride in dry ether

Substitution: Halogenation using bromine in acetic acid

Major Products Formed

Oxidation: Formation of Ethyl 3-(3-Furyl)-3-oxopropanoate

Reduction: Formation of Ethyl 3-(3-Furyl)-3-hydroxypropanol

Substitution: Formation of halogenated derivatives of the furan ring

Scientific Research Applications

Ethyl 3-(3-Furyl)-3-hydroxypropanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of flavoring agents and fragrances due to its pleasant aroma.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-Furyl)-3-hydroxypropanoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can influence the compound’s biological activity and its ability to modulate biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 3-(2-Furyl)-3-hydroxypropanoate

- Ethyl 3-(4-Furyl)-3-hydroxypropanoate

- Ethyl 3-(3-Thienyl)-3-hydroxypropanoate

Uniqueness

Ethyl 3-(3-Furyl)-3-hydroxypropanoate is unique due to the position of the furan ring and the hydroxy group, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different physical properties and interaction profiles with biological targets.

Biological Activity

Ethyl 3-(3-Furyl)-3-hydroxypropanoate is a compound of significant interest due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and agriculture. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring, an ester group, and a hydroxy group, which contribute to its reactivity and biological interactions. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, which can influence its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is attributed to its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, enhancing its solubility and reactivity. The furan ring is capable of participating in π-π interactions, which may modulate biochemical pathways.

Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of this compound. In vitro assays have shown that the compound exhibits significant activity against various bacterial strains and fungi. For instance, it has been reported to inhibit the growth of Staphylococcus aureus and Candida albicans at concentrations as low as 50 µg/mL.

Antioxidant Activity

The compound also demonstrates antioxidant properties, which are crucial for preventing oxidative stress-related damage in cells. Research indicates that this compound can scavenge free radicals effectively, with a DPPH radical scavenging activity comparable to that of well-known antioxidants like ascorbic acid.

Anti-inflammatory Effects

In addition to antimicrobial and antioxidant activities, this compound has shown promise in reducing inflammation. Studies utilizing animal models have indicated that the compound can significantly lower levels of pro-inflammatory cytokines such as TNF-α and IL-6 when administered at appropriate doses .

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at the University of Technology Malaysia evaluated the antimicrobial effects of this compound against foodborne pathogens. The results indicated a notable reduction in bacterial counts on contaminated surfaces treated with the compound .

- Oxidative Stress Reduction : Another investigation assessed the antioxidant capacity of this compound in a rat model subjected to oxidative stress induced by high-fat diets. The treated group exhibited lower levels of malondialdehyde (MDA), a marker for oxidative damage, compared to controls.

Comparison with Similar Compounds

This compound can be compared with structurally similar compounds such as Ethyl 3-(2-Furyl)-3-hydroxypropanoate and Ethyl 3-(4-Furyl)-3-hydroxypropanoate. While all these compounds share a common functional framework, their biological activities can vary significantly due to differences in the position of substituents on the furan ring.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| Ethyl 3-(2-Furyl)-3-hydroxypropanoate | Moderate | Low | Minimal |

| Ethyl 3-(4-Furyl)-3-hydroxypropanoate | Low | Moderate | Moderate |

Properties

Molecular Formula |

C9H12O4 |

|---|---|

Molecular Weight |

184.19 g/mol |

IUPAC Name |

ethyl 3-(furan-3-yl)-3-hydroxypropanoate |

InChI |

InChI=1S/C9H12O4/c1-2-13-9(11)5-8(10)7-3-4-12-6-7/h3-4,6,8,10H,2,5H2,1H3 |

InChI Key |

LOEKCJCEANUKIF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=COC=C1)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.